molecular formula C14H12BrNO3 B2694976 1-Bromo-4-[1-(4-nitrophenyl)ethoxy]benzene CAS No. 1909324-66-8

1-Bromo-4-[1-(4-nitrophenyl)ethoxy]benzene

Cat. No.: B2694976
CAS No.: 1909324-66-8
M. Wt: 322.158
InChI Key: VVHKDSIQFRKYAZ-UHFFFAOYSA-N
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Description

1-Bromo-4-[1-(4-nitrophenyl)ethoxy]benzene is an organic compound that features a bromine atom and a nitrophenyl group attached to a benzene ring through an ethoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-[1-(4-nitrophenyl)ethoxy]benzene typically involves a multi-step process. One common method includes the reaction of 1-bromo-4-nitrobenzene with an appropriate ethoxy reagent under specific conditions. For example, the reaction may involve the use of a palladium catalyst in a Stille cross-coupling reaction . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are essential to achieve high yields and purity. The scalability of the reaction conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[1-(4-nitrophenyl)ethoxy]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethoxy linkage, leading to the formation of different oxidation products.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions such as the Stille reaction.

    Reducing Agents: Hydrogen gas, catalytic palladium, or other reducing agents for nitro group reduction.

    Oxidizing Agents: Various oxidizing agents can be used depending on the desired oxidation product.

Major Products Formed

    Amino Derivatives: Formed through the reduction of the nitro group.

    Substituted Benzene Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1-Bromo-4-[1-(4-nitrophenyl)ethoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[1-(4-nitrophenyl)ethoxy]benzene involves its interaction with molecular targets through its functional groups. The bromine atom and nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-nitrobenzene: Similar structure but lacks the ethoxy linkage.

    4-Nitrophenyl bromide: Another related compound with similar functional groups.

Uniqueness

1-Bromo-4-[1-(4-nitrophenyl)ethoxy]benzene is unique due to the presence of both a bromine atom and a nitrophenyl group connected through an ethoxy linkage.

Properties

IUPAC Name

1-[1-(4-bromophenoxy)ethyl]-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3/c1-10(19-14-8-4-12(15)5-9-14)11-2-6-13(7-3-11)16(17)18/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHKDSIQFRKYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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